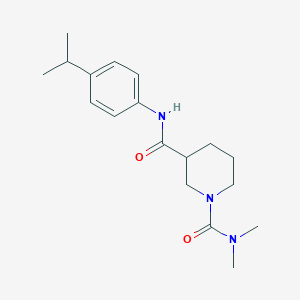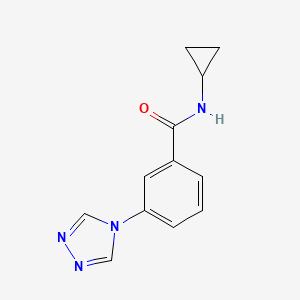
N~3~-(4-isopropylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(4-isopropylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as IDRA-21, is a nootropic compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain. IDRA-21 is a potent and selective positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity, learning, and memory.
作用机制
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. IDRA-21 enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
IDRA-21 has been shown to improve cognitive function, memory, and learning in animal models. It has also been found to be neuroprotective and to have antidepressant and anxiolytic effects. In addition, IDRA-21 has been shown to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in cognitive function, mood, and motivation.
实验室实验的优点和局限性
IDRA-21 has several advantages for lab experiments. It is a highly selective and potent positive allosteric modulator of AMPA receptors, which makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. It also has a long half-life and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using IDRA-21 in lab experiments. It has a narrow therapeutic window and can be toxic at high doses, which makes it difficult to determine the optimal dose for experiments. In addition, it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on IDRA-21. One area of research is to investigate its potential therapeutic effects in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research is to study its mechanism of action in more detail, including its effects on synaptic plasticity and the release of neurotransmitters. Finally, there is a need for more studies to determine the safety and efficacy of IDRA-21 in humans, which could lead to its development as a therapeutic agent.
合成方法
IDRA-21 was first synthesized by a team of researchers led by Edward Roberts at the University of Pittsburgh in 1995. The synthesis method involves the reaction of 4-isopropylphenylhydrazine with diethyl 1,3-acetonedicarboxylate to form the corresponding hydrazone. The hydrazone is then reacted with dimethylamine and acetic anhydride to yield IDRA-21.
科学研究应用
IDRA-21 has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, memory, and learning in animal models. IDRA-21 has also been found to be neuroprotective and to have antidepressant and anxiolytic effects.
属性
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-propan-2-ylphenyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)14-7-9-16(10-8-14)19-17(22)15-6-5-11-21(12-15)18(23)20(3)4/h7-10,13,15H,5-6,11-12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOFQMMODROCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-hydroxy-3-(4-methoxyphenoxy)-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5460606.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5460618.png)
![3-[(2-fluorobenzyl)thio]-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5460623.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5460630.png)
![8-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5460638.png)
![3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5460642.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5460654.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5460655.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5460663.png)
![4-chloro-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5460666.png)
![4-{1-[2-(1-azepanyl)-2-oxoethyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5460676.png)
![N-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5460677.png)
![5-imino-2-isopropyl-6-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5460682.png)